molecular formula C8H6BrNO2 B6243117 {3-bromofuro[2,3-c]pyridin-5-yl}methanol CAS No. 478149-25-6

{3-bromofuro[2,3-c]pyridin-5-yl}methanol

Cat. No.: B6243117
CAS No.: 478149-25-6
M. Wt: 228
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Description

{3-Bromofuro[2,3-c]pyridin-5-yl}methanol is a heterocyclic compound featuring a fused furo[2,3-c]pyridine core substituted with a bromine atom at position 3 and a hydroxymethyl group at position 3. This structure combines aromaticity from the pyridine ring with the oxygen-containing furan moiety, making it a versatile intermediate in medicinal and synthetic chemistry. The bromine substituent enhances electrophilic reactivity, while the hydroxymethyl group provides a site for further functionalization, such as oxidation or esterification.

Properties

CAS No.

478149-25-6

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromofuro[2,3-c]pyridine with formaldehyde and a reducing agent such as sodium borohydride to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for {3-bromofuro[2,3-c]pyridin-5-yl}methanol are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-bromofuro[2,3-c]pyridin-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {3-bromofuro[2,3-c]pyridin-5-yl}aldehyde or {3-bromofuro[2,3-c]pyridin-5-yl}carboxylic acid .

Scientific Research Applications

{3-bromofuro[2,3-c]pyridin-5-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-bromofuro[2,3-c]pyridin-5-yl}methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and methanol group may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
{3-Bromofuro[2,3-c]pyridin-5-yl}methanol Br (C3), CH₂OH (C5) C₈H₆BrNO₂ ~244.05 (calculated) Electrophilic Br, hydroxymethyl -
(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol Cl (C7), CH₂OH (C5) C₈H₆ClNO₂ 183.59 Smaller halogen, commercial
(5-Bromo-2-chloropyridin-3-yl)methanol Br (C5), Cl (C2), CH₂OH (C3) C₆H₅BrClNO 236.47 Non-fused pyridine, dual halogens
PNU-109886 Precursor Cl (C7), CH₃ (C3), COCH₃ (C5) C₉H₇ClNO₂ 212.61 Acetyl group, stereoselective

Key Findings and Implications

  • Synthetic Flexibility : Hydroxymethyl groups (as in and ) allow oxidation to aldehydes or coupling reactions, enabling diversification.
  • Knowledge Gaps: Direct biological data for this compound are lacking; inferences rely on analogs like ambocarb derivatives () and furopyridine syntheses (–6).

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